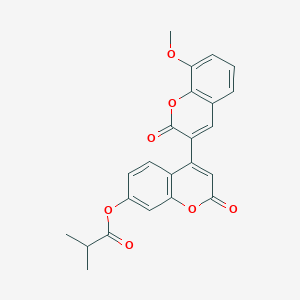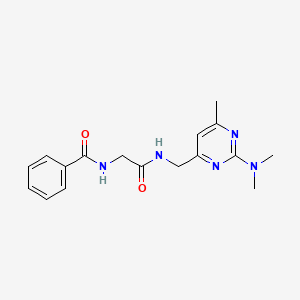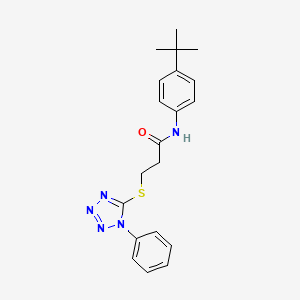
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. MTEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine is a selective antagonist of the mGluR5 receptor. The mGluR5 receptor is primarily located in the postsynaptic membrane of glutamatergic neurons and plays a crucial role in synaptic plasticity, learning, and memory. This compound binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate. This results in a reduction in the excitatory neurotransmission mediated by the mGluR5 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neurogenesis. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor and does not affect other glutamate receptors. This compound has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats. However, this compound has some limitations for lab experiments. It is relatively expensive and requires specialized equipment for its synthesis. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the long-term effects of this compound on synaptic plasticity and neurogenesis. Additionally, there is a need to develop more potent and selective mGluR5 antagonists that can be used in clinical settings.
Métodos De Síntesis
The synthesis of N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine involves a series of chemical reactions starting from 2-methoxythiophene. The first step involves the conversion of 2-methoxythiophene to 2-bromo-2-methoxythiophene. This is followed by the reaction of 2-bromo-2-methoxythiophene with 3-chloropropylamine to yield N-(2-bromo-2-methoxy-3-thiophen-3-yl)propylamine. The final step involves the reaction of N-(2-bromo-2-methoxy-3-thiophen-3-yl)propylamine with 9-methyladenine to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-Methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound can improve cognitive function, reduce anxiety and depression-like behaviors, and alleviate symptoms of schizophrenia and drug addiction.
Propiedades
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-18-8-17-11-12(15-7-16-13(11)18)14-5-10(19-2)9-3-4-20-6-9/h3-4,6-8,10H,5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMUQPBDVNKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2875936.png)
![5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2875937.png)

![1-Benzyl-6-fluoro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2875943.png)


![2-Chloro-1-[3-(1H-indol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2875949.png)
![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2875950.png)
